3-[(2-Chloro-6-fluorophenyl)methylidene]chromen-4-one
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Overview
Description
3-[(2-Chloro-6-fluorophenyl)methylidene]chromen-4-one is a synthetic organic compound that belongs to the class of chromenone derivatives This compound is characterized by the presence of a chromenone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Preparation Methods
The synthesis of 3-[(2-Chloro-6-fluorophenyl)methylidene]chromen-4-one typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 4-hydroxycoumarin under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-[(2-Chloro-6-fluorophenyl)methylidene]chromen-4-one undergoes various chemical reactions, including:
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced chromenone derivatives.
Substitution: The presence of chloro and fluoro substituents on the phenyl ring allows for nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-6-fluorophenyl)methylidene]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The presence of chloro and fluoro substituents enhances its binding affinity to target proteins, contributing to its biological activity.
Comparison with Similar Compounds
3-[(2-Chloro-6-fluorophenyl)methylidene]chromen-4-one can be compared with other chromenone derivatives and related compounds:
Chromenone Derivatives: Compounds such as 4-hydroxycoumarin and 7-hydroxy-4-methylcoumarin share the chromenone core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Fluorophenyl Derivatives: Compounds like 2-fluoro-6-chlorobenzaldehyde and 4-fluoro-2-chlorobenzaldehyde have similar substituents on the phenyl ring but lack the chromenone core, resulting in different reactivity and applications.
Schiff Bases and Hydrazones: These compounds, formed by condensation reactions with amines or hydrazines, exhibit distinct structural features and biological activities compared to the parent chromenone derivative.
Properties
Molecular Formula |
C16H10ClFO2 |
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Molecular Weight |
288.7 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C16H10ClFO2/c17-13-5-3-6-14(18)12(13)8-10-9-20-15-7-2-1-4-11(15)16(10)19/h1-8H,9H2 |
InChI Key |
YYJMAENVZAGDGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(C=CC=C2Cl)F)C(=O)C3=CC=CC=C3O1 |
Origin of Product |
United States |
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